molecular formula C18H19N5S B13374411 N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine

N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine

Cat. No.: B13374411
M. Wt: 337.4 g/mol
InChI Key: IFMWGMUZIXTBSI-UHFFFAOYSA-N
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Description

N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine: is a complex organic compound that features a unique structure combining a naphthyl group, a triazolo-thiadiazole ring, and a diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine typically involves multiple steps:

    Formation of the Triazolo-Thiadiazole Ring: This can be achieved by reacting 1-naphthylamine with thiocarbohydrazide under acidic conditions to form the intermediate 1-naphthyl-1,2,4-triazole-3-thiol. This intermediate is then cyclized with appropriate reagents to form the triazolo-thiadiazole ring.

    Alkylation: The triazolo-thiadiazole intermediate is then alkylated with diethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions could introduce various functional groups onto the nitrogen atoms.

Scientific Research Applications

N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly those containing triazole and thiadiazole rings.

Mechanism of Action

The mechanism of action of N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine depends on its specific application:

    Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Pathways Involved: The compound may influence various biochemical pathways, depending on its target. For example, it could inhibit an enzyme involved in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-N-{[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.

    N,N-diethyl-N-{[6-(1-phenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

The uniqueness of N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine lies in its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity to certain biological targets or improved electronic properties for materials science applications.

Properties

Molecular Formula

C18H19N5S

Molecular Weight

337.4 g/mol

IUPAC Name

N-ethyl-N-[(6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C18H19N5S/c1-3-22(4-2)12-16-19-20-18-23(16)21-17(24-18)15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,3-4,12H2,1-2H3

InChI Key

IFMWGMUZIXTBSI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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